![molecular formula C10H11ClO2 B7901700 3-(3-Methoxyphenyl)propanoyl chloride](/img/structure/B7901700.png)
3-(3-Methoxyphenyl)propanoyl chloride
Overview
Description
3-(3-Methoxyphenyl)propanoyl chloride is a useful research compound. Its molecular formula is C10H11ClO2 and its molecular weight is 198.64 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Lignin Model Glycosides : A study by Helm et al. (1997) discusses the synthesis of lignin model glycosides, which are crucial in understanding the structure and reactivity of lignin in wood. They developed synthetic protocols using related compounds for the preparation of specific glycosides, contributing to lignin research (Helm, Toikka, Li, & Brunow, 1997).
Total Syntheses of Linear Acylated Coumarins : Cairns, Harwood, and Astles (1992) presented a method for synthesizing 6-acylcoumarins via a highly regioselective Fries rearrangement, using intermediates derived from methoxyphenyl compounds. This method is applied in the total synthesis of natural linear acylcoumarins, geijerin, and dehydrogeijerin (Cairns, Harwood, & Astles, 1992).
Mechanofluorochromic Properties of Aryl Acrylamide Derivatives : Song et al. (2015) synthesized structurally simple 3-aryl-2-cyano acrylamide derivatives, which showed different optical properties due to their distinct stacking mode. This study highlights the potential application of these compounds in optical materials and sensors (Song et al., 2015).
Synthesis of Propionamides with Antibacterial Activity : Arutyunyan et al. (2014) explored the synthesis of 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides, demonstrating their weak antibacterial activity. This study contributes to the field of medicinal chemistry and drug development (Arutyunyan et al., 2014).
Development of Functionalizable Self-Assembled Monolayer for Biosensors : De La Franier, Jankowski, and Thompson (2017) described the synthesis of a compound capable of forming functionalizable monolayers on hydroxylated surfaces, useful in biosensing applications (De La Franier, Jankowski, & Thompson, 2017).
properties
IUPAC Name |
3-(3-methoxyphenyl)propanoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-4,7H,5-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBRVNQKMYAOIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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